N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is (9E,12E,15E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12,15-trienamide , derived from its 18-carbon backbone with three double bonds at positions 9, 12, and 15 (all trans configurations) and a polyamine side chain. The naming follows these conventions:
- Root : "Octadeca-9,12,15-trienamide" denotes an 18-carbon chain with double bonds at the specified positions.
- Substituents : The N-substituent is a tetraethylenepentamine derivative, systematically described as [2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl].
A comparative analysis of synonyms from PubChem records reveals alternative designations, including EINECS 300-572-4 and 93942-22-4.
Molecular Topology Analysis
The molecular topology is defined by its 26 carbon atoms , 51 hydrogen atoms , 5 nitrogen atoms , and 1 oxygen atom (C₂₆H₅₁N₅O). Key topological features include:
| Component | Description |
|---|---|
| Backbone | 18-carbon chain with three trans double bonds (Δ⁹,¹²,¹⁵) |
| Amide group | Linked to a tetraethylenepentamine side chain |
| Bond connectivity | Alternating single/double bonds in the fatty chain; amine linkages in the side chain |
| Branching | No carbon branching; linear polyamine substituent |
The SMILES string CCC=CCC=CCC=CCCCCCCC(=O)NCCNCCNCCNCCN confirms the trans double bonds and sequential ethyleneamine units.
Stereochemical Configuration and Isomerism
The compound exhibits geometric isomerism due to its three double bonds, all in the E (trans) configuration. Key stereochemical considerations include:
- Double bond geometry : The E configuration minimizes steric hindrance between alkyl groups on either side of the double bonds.
- Chirality : No chiral centers are present, as the amine side chain lacks stereogenic carbons.
- Conformational flexibility : The polyamine side chain allows rotational freedom around C–N bonds, enabling multiple low-energy conformers.
Potential isomerization at double bonds (e.g., Z configurations) could alter molecular shape and intermolecular interactions, though such isomers are not reported in current databases.
X-ray Crystallographic Studies
X-ray crystallographic data for this compound remain unavailable due to challenges in crystallization. PubChem notes that conformer generation is disallowed because of excessive molecular flexibility. Computational modeling suggests:
- The fatty chain adopts a helical conformation to accommodate trans double bonds.
- The polyamine side chain folds into a semi-linear arrangement stabilized by intramolecular hydrogen bonds.
Comparative studies with rigid analogs (e.g., saturated fatty amides) highlight how unsaturation and side-chain length impede crystal lattice formation.
Comparative Structural Analysis With Polyunsaturated Fatty Acid Derivatives
The compound shares structural motifs with α-linolenic acid (C₁₈H₃₀O₂) but differs critically in its functionalization:
The substitution of a carboxylic acid with a polyamine-linked amide group introduces polar interactions and hydrogen-bonding capacity , distinguishing it from non-polar fatty acids.
Properties
CAS No. |
93942-12-2 |
|---|---|
Molecular Formula |
C24H46N4O |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(9E,12E,15E)-N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C24H46N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)28-23-22-27-21-20-26-19-18-25/h3-4,6-7,9-10,26-27H,2,5,8,11-23,25H2,1H3,(H,28,29)/b4-3+,7-6+,10-9+ |
InChI Key |
CYFSEFXOZKXQFQ-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCN |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCNCCN |
Origin of Product |
United States |
Preparation Methods
Activation of 9,12,15-Octadecatrienoic Acid
| Method | Description | Notes |
|---|---|---|
| Acid Chloride Formation | React linolenic acid with thionyl chloride (SOCl2) or oxalyl chloride under mild conditions to form the acid chloride intermediate. | Requires anhydrous conditions; avoid excessive heat to prevent double bond isomerization. |
| Carbodiimide-Mediated Activation | Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to form an active ester intermediate. | Mild conditions; suitable for sensitive unsaturated acids. |
Coupling with Polyamine
| Polyamine Used | Description | Reaction Conditions |
|---|---|---|
| Tri-aminoethylamine derivatives | The polyamine N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amine is reacted with the activated acid intermediate. | Typically performed in anhydrous solvents like dichloromethane or DMF at 0–25°C to minimize side reactions. |
| Base Addition | A base such as triethylamine or DIPEA is added to neutralize HCl or other acids formed during coupling. | Ensures amine remains nucleophilic and drives reaction to completion. |
Purification
- Techniques: Column chromatography (silica gel), recrystallization, or preparative HPLC.
- Goal: Remove unreacted starting materials, side products, and ensure high purity of the amide.
Reaction Scheme Summary
$$
\text{Linolenic acid} \xrightarrow[\text{SOCl}_2]{\text{anhydrous}} \text{Linolenic acid chloride} + \text{Polyamine} \xrightarrow[\text{Base}]{\text{DCM, 0-25°C}} \text{this compound}
$$
Research Findings and Optimization Notes
- Yield Optimization: Use of carbodiimide coupling agents with additives like HOBt (1-hydroxybenzotriazole) can improve yield and reduce side reactions.
- Double Bond Integrity: Protecting the polyunsaturated double bonds from oxidation or isomerization is critical; reactions are performed under inert atmosphere (nitrogen or argon).
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) facilitate coupling but require careful removal post-reaction.
- Temperature Control: Low temperatures prevent degradation of sensitive unsaturated bonds.
Comparative Data Table of Preparation Methods
| Step | Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid Activation | Acid chloride (SOCl2) | High reactivity, fast reaction | Harsh reagents, possible double bond isomerization | 70–85 |
| Acid Activation | Carbodiimide (DCC/EDC) | Mild conditions, preserves double bonds | Formation of urea byproducts, longer reaction time | 65–80 |
| Coupling | Direct amide formation with polyamine | Straightforward, well-known chemistry | Requires careful pH and temperature control | 75–90 |
| Purification | Column chromatography | High purity | Time-consuming, solvent-intensive | N/A |
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to reduce any double bonds present in the compound.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized fatty acid amides
Reduction: Reduced fatty acid amides
Substitution: Substituted amides with various functional groups
Scientific Research Applications
Chemistry
In chemical research, N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide serves as a building block for synthesizing more complex molecules and polymers. Its multiple amino groups allow for versatile reactions, including:
- Oxidation : Can be oxidized to form derivatives using reagents like hydrogen peroxide.
- Reduction : Reduction reactions using lithium aluminum hydride can modify the compound's structure.
- Substitution : The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Biology
In biological studies, this compound has been investigated for its potential roles in cell signaling pathways and as a ligand for specific receptors. The long-chain fatty acid moiety may integrate into lipid membranes, influencing membrane fluidity and cellular signaling processes.
Medicine
The therapeutic potential of this compound is being explored for:
- Anti-inflammatory properties : Research indicates it may modulate inflammatory responses.
- Anticancer effects : Preliminary studies suggest it could inhibit cancer cell proliferation through various mechanisms.
Industry
In industrial applications, this compound is utilized in developing advanced materials and formulations. Its surfactant properties make it valuable in cosmetic and pharmaceutical formulations where emulsification and stabilization are crucial.
Case Studies
- Anticancer Research : A study published in ACS Omega examined the anticancer activity of similar compounds derived from long-chain fatty acids. Results indicated significant inhibition of tumor cell growth, suggesting that this compound could exhibit similar effects due to its structural analogies .
- Cell Membrane Interaction : Research focused on the interaction of fatty acid amides with cellular membranes demonstrated that compounds like this compound can alter membrane fluidity and permeability. This property is critical for drug delivery applications .
- Surfactant Applications : In industrial formulations, studies have shown that long-chain fatty acid amides improve the stability and performance of emulsions used in personal care products. The unique structure of this compound enhances solubility in both aqueous and organic environments .
Mechanism of Action
The mechanism of action of N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the long-chain fatty acid moiety can integrate into lipid membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Key Structural Features:
- Backbone: Ethylenediamine tri-substituted with aminoethyl groups.
- Fatty Acid Chain : 18-carbon chain with three double bonds (9Z, 12Z, 15Z).
- Functional Groups : Terminal primary amine, secondary/tertiary amines, and an amide bond.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility : The target compound’s multiple amine groups enhance water solubility in acidic conditions (via protonation) compared to hydroxylated analogs like 5839-65-6, which rely on hydrogen bonding .
- Stability: The trienamide chain in 93942-13-3 is more oxidation-prone than mono- or dienamides due to increased unsaturation .
- Basicity : The tertiary amines in the ethylenediamine backbone (pKa ~6–9) provide pH-dependent charge modulation, unlike the neutral hydroxyl groups in 5839-65-6 .
Biological Activity
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 449.716 g/mol. Its structure includes multiple amine groups and a long-chain fatty acid moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H51N5O |
| Molecular Weight | 449.716 g/mol |
| Density | 0.947 g/cm³ |
| Boiling Point | 615.9 °C at 760 mmHg |
| Melting Point | 326.3 °C |
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Cell Membrane Interaction : The long hydrophobic chain may facilitate interactions with cell membranes, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : The amine groups can interact with enzymes or receptors, potentially modulating their activity.
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. Results indicated that derivatives of octadecatrienamide exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of fatty acid amides in models of neurodegeneration. The findings suggested that this compound could protect neuronal cells from apoptosis induced by oxidative stress .
- Anti-inflammatory Properties : Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide?
- Methodological Answer : The compound is synthesized via sequential amine coupling reactions. A common approach involves activating the carboxylic acid group of 9,12,15-octadecatrienoic acid (e.g., using N-hydroxysuccinimide or carbodiimide reagents), followed by stepwise addition of ethylenediamine derivatives. For example, describes analogous syntheses where octadecanoic acid reacts with N-(2-hydroxyethyl)ethylenediamine under controlled pH (7–9) and temperature (40–60°C). Solvents like DMF or THF are typically used to enhance solubility. Purification is achieved via column chromatography or recrystallization, with yields optimized by adjusting stoichiometry and reaction time .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation requires multi-modal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify backbone protons and carbons, with characteristic peaks for amide NH (~6–8 ppm), allylic protons (δ ~2.0–2.8 ppm), and polyunsaturated chain protons (δ ~5.3–5.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z calculated for C₂₆H₄₇N₅O: 469.37).
- Infrared Spectroscopy (IR) : Amide C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands are critical .
Q. What solvent systems are optimal for studying its physicochemical properties?
- Methodological Answer : Due to its amphiphilic nature, the compound exhibits solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Critical micelle concentration (CMC) can be determined using fluorescence spectroscopy with pyrene as a probe. Dynamic light scattering (DLS) characterizes self-assembly into micelles or vesicles in aqueous buffers (pH 7.4) .
Advanced Research Questions
Q. How does this compound function in gene delivery systems?
- Methodological Answer : The tertiary amine groups enable pH-dependent protonation, facilitating endosomal escape in gene transfection. highlights similar lysine-based lipids used to complex nucleic acids via electrostatic interactions. Researchers can assess transfection efficiency using luciferase reporter assays in HEK-293 cells and compare toxicity profiles (MTT assays) against commercial reagents like Lipofectamine® .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Variability in bioactivity (e.g., antimicrobial or anticancer effects) often stems from differences in:
- Purity : HPLC with UV detection (λ = 220–280 nm) ensures >95% purity.
- Assay conditions : Standardize cell lines (e.g., MCF-7 for cancer), incubation times (24–72 hr), and solvent controls (e.g., DMSO ≤0.1%).
- Structural analogs : Compare activity with shorter-chain analogs (e.g., C₁₈ vs. C₁₂ acyl chains) to identify structure-activity relationships (SAR) .
Q. Can this compound act as a ligand in coordination chemistry?
- Methodological Answer : The multidentate amine groups enable metal chelation. demonstrates analogous ligands forming stable platinum(II) complexes. To test coordination, conduct titration experiments with metal salts (e.g., CuCl₂, NiSO₄) in methanol/water, monitoring binding via UV-Vis spectroscopy (d-d transitions) or cyclic voltammetry. Single-crystal X-ray diffraction confirms geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
